molecular formula C14H16ClNOS B2910136 2-Chloro-5-[(5-isopropyl-2-methylphenoxy)methyl]-1,3-thiazole CAS No. 551931-36-3

2-Chloro-5-[(5-isopropyl-2-methylphenoxy)methyl]-1,3-thiazole

Cat. No.: B2910136
CAS No.: 551931-36-3
M. Wt: 281.8
InChI Key: VQTSCNREDHTBCS-UHFFFAOYSA-N
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Description

2-Chloro-5-[(5-isopropyl-2-methylphenoxy)methyl]-1,3-thiazole is a heterocyclic compound that contains both a thiazole ring and a chlorinated phenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-[(5-isopropyl-2-methylphenoxy)methyl]-1,3-thiazole typically involves the reaction of 2-chlorothiazole with 5-isopropyl-2-methylphenol in the presence of a suitable base and a chlorinating agent. The reaction conditions often include:

    Base: Potassium carbonate or sodium hydroxide

    Solvent: Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

    Temperature: 80-120°C

    Chlorinating Agent: Thionyl chloride or phosphorus oxychloride

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the process.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-[(5-isopropyl-2-methylphenoxy)methyl]-1,3-thiazole can undergo various types of chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.

    Oxidation: The phenoxy group can be oxidized to form quinones.

    Reduction: The thiazole ring can be reduced under specific conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., DMF).

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen atmosphere.

Major Products

    Nucleophilic Substitution: Formation of substituted thiazoles.

    Oxidation: Formation of phenoxyquinones.

    Reduction: Formation of dihydrothiazoles.

Scientific Research Applications

2-Chloro-5-[(5-isopropyl-2-methylphenoxy)methyl]-1,3-thiazole has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.

    Materials Science: Used in the development of novel polymers and materials with specific electronic properties.

    Agricultural Chemistry: Explored as a potential pesticide or herbicide due to its bioactive properties.

Mechanism of Action

The mechanism of action of 2-Chloro-5-[(5-isopropyl-2-methylphenoxy)methyl]-1,3-thiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can interact with metal ions in enzyme active sites, while the phenoxy group can engage in hydrophobic interactions with protein surfaces. These interactions can inhibit enzyme activity or disrupt cellular processes, leading to the compound’s bioactive effects.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-5-(chloromethyl)pyridine: Similar in structure but contains a pyridine ring instead of a thiazole ring.

    5-Chloro-2-methyl-4-isothiazolin-3-one: Contains an isothiazolinone ring and is used as a biocide.

    2-Chloro-4-nitrophenol: Contains a chlorinated phenol group and is used as an intermediate in the synthesis of dyes and pesticides.

Uniqueness

2-Chloro-5-[(5-isopropyl-2-methylphenoxy)methyl]-1,3-thiazole is unique due to the combination of its thiazole ring and phenoxy group, which confer distinct chemical reactivity and biological activity. This combination allows for versatile applications in various fields, making it a valuable compound for further research and development.

Properties

IUPAC Name

2-chloro-5-[(2-methyl-5-propan-2-ylphenoxy)methyl]-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClNOS/c1-9(2)11-5-4-10(3)13(6-11)17-8-12-7-16-14(15)18-12/h4-7,9H,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQTSCNREDHTBCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(C)C)OCC2=CN=C(S2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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